molecular formula C23H22ClFN2O4S B2838854 5-(N-(4-chlorophenethyl)sulfamoyl)-N-(2-ethoxyphenyl)-2-fluorobenzamide CAS No. 451500-47-3

5-(N-(4-chlorophenethyl)sulfamoyl)-N-(2-ethoxyphenyl)-2-fluorobenzamide

Cat. No.: B2838854
CAS No.: 451500-47-3
M. Wt: 476.95
InChI Key: DAYBLVHHPJYFFE-UHFFFAOYSA-N
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Description

5-(N-(4-chlorophenethyl)sulfamoyl)-N-(2-ethoxyphenyl)-2-fluorobenzamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique chemical structure, which includes a sulfonamide group, a fluorobenzamide moiety, and a chlorophenethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(N-(4-chlorophenethyl)sulfamoyl)-N-(2-ethoxyphenyl)-2-fluorobenzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Sulfonamide Intermediate: The reaction begins with the sulfonation of 4-chlorophenethylamine using chlorosulfonic acid to form 4-chlorophenethylsulfonamide.

    Coupling with 2-Ethoxyphenylamine: The sulfonamide intermediate is then coupled with 2-ethoxyphenylamine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired sulfonamide linkage.

    Introduction of the Fluorobenzamide Group:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

5-(N-(4-chlorophenethyl)sulfamoyl)-N-(2-ethoxyphenyl)-2-fluorobenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorobenzamide moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides or sulfonamides.

Scientific Research Applications

5-(N-(4-chlorophenethyl)sulfamoyl)-N-(2-ethoxyphenyl)-2-fluorobenzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(N-(4-chlorophenethyl)sulfamoyl)-N-(2-ethoxyphenyl)-2-fluorobenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular pathways involved depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 5-(N-(4-chlorophenethyl)sulfamoyl)-N-(2-methoxyphenyl)-2-fluorobenzamide
  • 5-(N-(4-chlorophenethyl)sulfamoyl)-N-(2-ethoxyphenyl)-3-fluorobenzamide
  • 5-(N-(4-chlorophenethyl)sulfamoyl)-N-(2-ethoxyphenyl)-2-chlorobenzamide

Uniqueness

5-(N-(4-chlorophenethyl)sulfamoyl)-N-(2-ethoxyphenyl)-2-fluorobenzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the fluorobenzamide moiety, in particular, enhances its potential as a pharmacologically active compound, as fluorine atoms can significantly influence the compound’s metabolic stability and binding affinity to biological targets.

Properties

IUPAC Name

5-[2-(4-chlorophenyl)ethylsulfamoyl]-N-(2-ethoxyphenyl)-2-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22ClFN2O4S/c1-2-31-22-6-4-3-5-21(22)27-23(28)19-15-18(11-12-20(19)25)32(29,30)26-14-13-16-7-9-17(24)10-8-16/h3-12,15,26H,2,13-14H2,1H3,(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAYBLVHHPJYFFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)C2=C(C=CC(=C2)S(=O)(=O)NCCC3=CC=C(C=C3)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22ClFN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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